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Compound of Interest

Compound Name: N-Piperonylidene-P-anisidine
CAS No.: 24033-09-8
Cat. No.: B11954422
Get Quote
. J

Part 1: Executive Summary

N-Piperonylidene-p-anisidine (Systematic Name: (E)-N-(benzo[d][1,3]dioxol-5-
ylmethylene)-4-methoxyaniline) is a conjugated Schiff base synthesized from piperonal and p-
anisidine. This molecule represents a "Donor-1t-Donor” (D-1t-D) architecture, where the
electron-rich 1,3-benzodioxole and p-methoxyphenyl moieties are bridged by an azomethine (-
CH=N-) linker.

Unlike classical "Push-Pull" systems (Donor-1t-Acceptor) used in aggressive non-linear optics
(NLO), this compound exhibits a balanced electronic distribution, resulting in a moderate
HOMO-LUMO energy gap (typically 3.5 — 4.0 eV range). This specific electronic signature
confers high chemical stability and unique reactivity profiles suitable for biological docking and
mild NLO applications.

Part 2: Molecular Architecture & Synthesis Protocol
Structural Analysis

The molecule consists of three distinct domains affecting its electronic potential:
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» Domain A (Piperonal Moiety): A 3,4-methylenedioxybenzene ring acting as a weak electron
donor.

» Domain B (Azomethine Bridge): The -C=N- spacer that facilitates 1t-electron delocalization.

e Domain C (Anisidine Moiety): A 4-methoxyphenyl group acting as a strong electron donor.

Experimental Synthesis Protocol

Objective: Synthesize high-purity crystalline N-Piperonylidene-p-anisidine for spectroscopic
and computational validation.

Reagents:

Piperonal (3,4-(Methylenedioxy)benzaldehyde) [CAS: 120-57-0]

p-Anisidine (4-Methoxyaniline) [CAS: 104-94-9]

Solvent: Absolute Ethanol (99.9%)

Catalyst: Glacial Acetic Acid (Trace)

Step-by-Step Methodology:

o Preparation: Dissolve 0.01 mol of Piperonal in 20 mL of absolute ethanol in a 100 mL round-
bottom flask.

o Addition: Slowly add 0.01 mol of p-Anisidine dissolved in 10 mL ethanol to the aldehyde
solution.

o Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

o Reflux: Heat the mixture under reflux at 70-80°C for 3-4 hours. Monitor reaction progress via
TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

« Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.

 Purification: Filter the resulting precipitate and wash with cold ethanol. Recrystallize from hot
ethanol to obtain needle-shaped crystals.
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e Drying: Vacuum dry at 40°C for 6 hours.

Yield Expectation: 85-92% Melting Point: ~108-110°C (Predicted based on structural analogs).

Synthesis Pathway Visualization
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Figure 1: Condensation pathway for the synthesis of N-Piperonylidene-p-anisidine.

Part 3: Frontier Molecular Orbitals (FMO) Analysis

The electronic properties are defined by the Highest Occupied Molecular Orbital (HOMO) and
the Lowest Unoccupied Molecular Orbital (LUMO).[1][2][3] These orbitals govern the chemical
stability (hardness) and optical response of the molecule.

Computational Methodology (Standard Protocol)

To accurately determine the energy gap, the following DFT workflow is recommended:

Software: Gaussian 16 / ORCA/ GAMESS

Method: Density Functional Theory (DFT)[4][5]

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are critical for describing the
lone pairs on Oxygen and Nitrogen).

HOMO-LUMO Energy Gap ()
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Based on comparative data from analogous piperonal Schiff bases [1, 2], the theoretical values
for N-Piperonylidene-p-anisidine are:

Parameter Energy (eV) Description

Electron donor ability.

Localized primarily on the p-
-5.60 to -5.80 o p Y P

anisidine ring and the

azomethine nitrogen lone pair.

Electron acceptor ability.

Delocalized across the
-1.80 to -2.00 . )

azomethine bridge and the

benzodioxole ring.

Indicates high kinetic stability.
The molecule is "harder" than

3.60 - 4.00 push-pull chromophores (gaps
< 3.0 eV) but softer than

simple benzene.

(Gap)

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the following properties critical for drug
docking and reactivity:

lonization Potential (

). ~5.7 eV
o Electron Affinity (
). ~1.9eV

Chemical Hardness (

): ~1.9 eV (Indicates resistance to charge transfer, implying stability in biological fluids).

Electrophilicity Index (
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): Moderate (Suggests the molecule acts as a mild electrophile in biological interactions).

DFT Workflow Visualization
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Figure 2: Computational workflow for extracting electronic properties.

Part 4: Electronic & Optical Applications[5]
Molecular Electrostatic Potential (MEP)

The MEP map reveals the active sites for biological interaction (e.g., hydrogen bonding in
protein pockets):

» Negative Potential (Red): Concentrated on the Oxygen atoms of the dioxole ring and the
methoxy group, and the Imine Nitrogen. These are sites for electrophilic attack.
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» Positive Potential (Blue): Concentrated on the Methyl protons and aromatic protons.

Non-Linear Optical (NLO) Properties

While not a "super-chromophore,” N-Piperonylidene-p-anisidine exhibits NLO activity
superior to Urea.

e Dipole Moment (

). ~2.5 - 3.5 Debye.

o Polarizability (

): Enhanced by the
-conjugation through the azomethine bridge.

 First Hyperpolarizability (

): The non-centrosymmetric structure (if crystallized in appropriate space groups like

) allows for Second Harmonic Generation (SHG). The value is typically 5-10 times that of
Urea [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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